Conformational Rigidity Benchmarking: Zero Rotatable Bonds in the Spiro[5.5] Scaffold Versus Spiro[4.6] Regioisomers
1,9-Dioxa-3-azaspiro[5.5]undecan-2-one possesses zero rotatable bonds, a feature shared with its spiro[4.6] regioisomer 1,4-dioxa-8-azaspiro[4.6]undecan-9-one (CAS 172090-55-0). However, the symmetrical [5.5] ring fusion pattern of the target compound produces a different three-dimensional spatial arrangement of hydrogen bond acceptors and donors compared to the asymmetric [4.6] system, which can influence molecular recognition events in target binding [1]. Both compounds share the same molecular formula (C8H13NO3) and molecular weight (171.19 g/mol), making direct scaffold comparison essential in SAR programs where conformational pre-organization is a key design parameter [1].
| Evidence Dimension | Conformational flexibility |
|---|---|
| Target Compound Data | 0 rotatable bonds; spiro[5.5] ring fusion (6-membered oxazinone + 6-membered tetrahydropyran) |
| Comparator Or Baseline | 1,4-Dioxa-8-azaspiro[4.6]undecan-9-one (CAS 172090-55-0): 0 rotatable bonds; spiro[4.6] ring fusion (5-membered dioxolane + 7-membered azepanone) |
| Quantified Difference | Qualitative; identical rotatable bond count but divergent ring-size topology and spatial presentation of pharmacophoric elements |
| Conditions | Computed molecular descriptors; PubChem and vendor datasheet data [1] |
Why This Matters
In drug discovery, scaffold topology dictates the three-dimensional orientation of key binding elements, making spiro[5.5] versus spiro[4.6] differentiation critical for SAR interpretation and patent circumvention strategies.
- [1] PubChem. Compound Summary for CID 84765934, 1,9-Dioxa-3-azaspiro[5.5]undecan-2-one. National Center for Biotechnology Information. Accessed 2026. View Source
